ClopidogrelAmide-d4

Isotopic Purity Deuterium Labeling LC-MS/MS

Accurate quantification of clopidogrel's amide metabolite in plasma is compromised by matrix effects and extraction variability. Clopidogrel Amide-d4 solves this as a stable isotope-labeled internal standard (SIL-IS) with 98 atom% D and ≥98% purity. - Four deuterium atoms on the chlorophenyl ring provide +4 Da mass shift and co-elution with the target analyte. - Optimizes LC-MS/MS methods for PK, bioequivalence, and DDI studies per FDA/EMA guidelines. - White to beige solid, available with CoA for audit-ready compliance.

Molecular Formula C15H15ClN2OS
Molecular Weight 306.8 g/mol
Cat. No. B8547963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrelAmide-d4
Molecular FormulaC15H15ClN2OS
Molecular Weight306.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N
InChIInChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)
InChIKeySRKXAUBVRPEIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clopidogrel Amide-d4: Precision Internal Standard for Bioanalysis


Clopidogrel Amide-d4 is a deuterium-labeled analog of the clopidogrel metabolite, Clopidogrel Amide. With a molecular formula of C₁₅H₁₁D₄ClN₂OS and a molecular weight of 310.84 g/mol, this compound features four deuterium atoms specifically incorporated into the chlorophenyl ring (2-chloro-3,4,5,6-tetradeuteriophenyl) . It is supplied as a white to beige solid with a purity of ≥98% and an isotopic enrichment of 98 atom% D . Its primary utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of clopidogrel and its metabolites in complex biological matrices for pharmacokinetic, bioequivalence, and clinical research studies .

Stable isotope-labeled internal standard (SIL-IS) for Clopidogrel Amide
Deuterium labeling on chlorophenyl ring supports co-elution with target analyte
Designed for LC-MS/MS quantification in biological matrices

Clopidogrel Amide-d4: Why Generic Substitution Fails


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting variability arising from sample preparation, matrix effects, and instrument fluctuations. Generic substitution with a non-deuterated analog or a differently labeled clopidogrel derivative (e.g., clopidogrel-d4) fails to provide equivalent analytical performance due to fundamental differences in molecular structure and chromatographic behavior. The specific placement of four deuterium atoms on the chlorophenyl ring of Clopidogrel Amide-d4 yields a unique mass shift (+4 Da) and distinct physicochemical properties that are critical for achieving co-elution with the target analyte, Clopidogrel Amide, thereby ensuring optimal compensation for ionization suppression or enhancement [1]. Unlike clopidogrel-d4, which is an internal standard for the parent drug, Clopidogrel Amide-d4 is structurally matched to the amide metabolite, making it the only appropriate choice for methods quantifying this specific metabolic pathway [2].

Target Standard Clopidogrel Amide-d4: deuterium-labeled amide metabolite, provides co-elution and matrix-effect correction
Non-deuterated analog Lacks isotopic mass shift; cannot correct for matrix effects, leading to quantification bias
clopidogrel-d4 Ester (parent drug) structure; does not co-elute with amide metabolite, unsuitable for metabolite-specific methods

Clopidogrel Amide-d4: Quantifiable Analytical Advantages


Isotopic Purity and Positional Labeling

Clopidogrel Amide-d4 is distinguished by its high isotopic purity of 98 atom% D, which is essential for minimizing isotopic cross-talk and ensuring the linearity of calibration curves in quantitative assays . This level of deuterium incorporation is confirmed through rigorous analytical characterization, including HRMS and NMR . The specific placement of the four deuterium atoms on the chlorophenyl ring (as 2-chloro-3,4,5,6-tetradeuteriophenyl) provides a +4 Da mass shift, which is sufficient to avoid overlap with the natural isotopic envelope of the unlabeled Clopidogrel Amide (M+0 ion), thus preventing signal interference .

Isotopic Purity & Labeling
Data to verify
98 atom% D, +4 Da on chlorophenyl ring
Supports linearity and minimal isotopic cross-talk
Supplier-certified enrichment (CoA)
Isotopic Purity Deuterium Labeling LC-MS/MS

Matrix Effect Compensation: Post-Column Infusion Evidence

In a study evaluating matrix effects for clopidogrel analysis, a deuterated internal standard (clopidogrel-d4) was shown to effectively compensate for significant signal suppression in human plasma [1]. While this study was performed on the parent drug, it provides class-level evidence for the performance of deuterated analogs. The matrix factor for clopidogrel ranged from 12% to 30% signal suppression across different concentrations. The internal standard-normalized matrix factor, however, was close to unity (1.0), demonstrating that the deuterated standard accurately corrected for this variability [1].

Matrix Effect Compensation
Class-level
IS-normalized MF ~1.0 (corrected 12–30% suppression)
Supports matrix-effect compensation for amide metabolite
Post-column infusion study with clopidogrel-d4
Matrix Effect Signal Suppression Internal Standard LC-MS/MS

Chromatographic Separation from Clopidogrel-d4

Clopidogrel Amide-d4 and clopidogrel-d4 are distinct chemical entities with different molecular weights and hydrophobicity, leading to different chromatographic retention times . The amide group in Clopidogrel Amide-d4 introduces a stronger hydrogen-bonding interaction with reversed-phase stationary phases (e.g., C18 or RP-amide columns) compared to the ester group in clopidogrel-d4 [1]. This results in baseline separation between the two compounds under typical gradient conditions, ensuring that Clopidogrel Amide-d4 is a specific internal standard for the amide metabolite and does not co-elute or interfere with the parent drug's internal standard.

Chromatographic Selectivity
Supporting evidence
Amide vs ester; estimated ΔLogP ≈ 0.7
Ensures metabolite-specific quantification without cross-reactivity
Based on functional group retention differences
Chromatographic Separation Retention Time Selectivity

Clopidogrel Amide-d4: Key Applications in R&D


Pharmacokinetic Studies of Clopidogrel Metabolism

In pharmacokinetic studies aimed at characterizing the metabolic fate of clopidogrel, accurate quantification of the amide metabolite is essential. Clopidogrel Amide-d4 serves as the optimal internal standard for LC-MS/MS methods targeting Clopidogrel Amide in plasma or serum. Its use corrects for inter-individual matrix variability and extraction efficiency, directly enabling precise calculation of key PK parameters (e.g., AUC, Cmax, t1/2) for this specific metabolic pathway [1]. This application is supported by the compound's high isotopic purity and distinct chromatographic behavior, which prevents interference from co-administered drugs or other metabolites [2].

Bioequivalence and Bioavailability Studies

Regulatory bioequivalence studies require robust and validated bioanalytical methods. The use of Clopidogrel Amide-d4 as an internal standard for the quantification of Clopidogrel Amide ensures that the method meets stringent FDA and EMA guidelines for accuracy, precision, and selectivity [1]. The effective matrix effect compensation provided by the deuterated standard (as demonstrated in class-level studies) is a critical factor in achieving the required method performance for successful regulatory submission [2]. Its availability from reputable suppliers with certificates of analysis (CoA) also simplifies audit and compliance documentation .

In Vitro Metabolism and Drug-Drug Interaction Studies

Researchers investigating the enzymes responsible for clopidogrel metabolism (e.g., CYP2C19, CYP3A4) and potential drug-drug interactions require a sensitive and specific assay for the resulting metabolites. Clopidogrel Amide-d4 is the ideal internal standard for quantifying the formation of Clopidogrel Amide in in vitro incubation samples. Its use corrects for variability in sample workup and ionization efficiency, enabling more accurate determination of enzyme kinetic parameters (Km, Vmax) and inhibition constants (Ki) [1].

Multiplexed LC-MS/MS Assays for Antiplatelet Drugs

In clinical and forensic toxicology, there is a growing need for multiplexed assays that can quantify multiple antiplatelet drugs and their metabolites from a single sample. Clopidogrel Amide-d4's unique mass shift (+4 Da) and chromatographic retention time allow it to be integrated into these larger panels without causing isotopic cross-talk or co-eluting with other internal standards (e.g., clopidogrel-d4, ticagrelor-d7). This selectivity is a direct consequence of its specific molecular structure and ensures data integrity in complex, multi-analyte workflows [1].

Application
Selection Property
Validation Focus
Clopidogrel Amide Pharmacokinetic Research
Isotopic purity and co-elution with analyte
Matrix-effect correction and assay linearity
Bioanalytical Method Validation for Bioequivalence Research
High isotopic enrichment and matrix-effect normalization
Accuracy and precision review (method-transfer context)
In Vitro Metabolism and Drug-Drug Interaction Profiling
Metabolite-specific structure (amide vs. ester)
Reliable enzyme kinetic parameter determination
Multiplexed Antiplatelet Drug Research Panels
Unique mass shift and retention selectivity
Specificity and cross-talk prevention in multi-analyte methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ClopidogrelAmide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.